Synthesis and characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Synthesis and characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
An In-depth Technical Guide for the Synthesis and Characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole , represents a compelling example of this strategy. It marries the benzoxazole nucleus, a scaffold known for a wide array of pharmacological activities including anti-inflammatory and antibacterial properties[1], with the 1,4-diazepane ring system, a seven-membered heterocycle integral to numerous psychoactive and CNS-targeting agents[2].
The specific substitution pattern—a chlorine atom at the 5-position of the benzoxazole ring and a methyl group on the diazepane nitrogen—suggests a molecule designed for nuanced interactions with biological targets. The chlorine can modulate electronic properties and metabolic stability, while the diazepane moiety offers a flexible, three-dimensional structure capable of forming key hydrogen bonds and van der Waals interactions.
While this specific molecule is cataloged (CAS 1266975-27-2), detailed synthetic and characterization data are not widely available in peer-reviewed literature[][4][5][6]. This guide, therefore, serves as a comprehensive scientific roadmap for researchers and drug development professionals. It outlines a robust, proposed synthetic pathway grounded in established chemical principles and provides a rigorous analytical framework for its complete characterization and structural validation.
Part 1: A Proposed Retrosynthetic Strategy
The most logical and efficient approach to constructing the target molecule involves a convergent synthesis. The core strategy hinges on a late-stage coupling of two key fragments: an activated benzoxazole electrophile and a cyclic amine nucleophile. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a reliable and widely employed method for forming C-N bonds on electron-deficient aromatic systems[7][8].
Our retrosynthetic analysis deconstructs the target molecule into two primary synthons: the 2,5-dichlorobenzoxazole core (the electrophile) and 1-methyl-1,4-diazepane (the nucleophile). The C2 position of the benzoxazole ring is highly activated towards nucleophilic attack, making the displacement of a leaving group at this position particularly favorable.
Caption: Workflow for the synthesis of the key intermediate.
Protocol 1: Synthesis of 2,5-Dichlorobenzoxazole
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Materials & Reagents:
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2-Amino-4-chlorophenol (1.0 eq)
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Triphosgene (0.4 eq) or similar phosgene equivalent
-
Triethylamine (Et3N) or another suitable base (2.2 eq)
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Toluene or Tetrahydrofuran (THF), anhydrous
-
Phosphorus oxychloride (POCl3) (3.0 eq) or Thionyl chloride (SOCl2) with catalytic DMF [9][10] * Ethyl acetate, Hexanes (for chromatography)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
-
Procedure:
-
Cyclization: To a stirred solution of 2-Amino-4-chlorophenol in anhydrous toluene at 0 °C under an inert atmosphere (N2 or Ar), add triethylamine. Slowly add a solution of triphosgene in toluene.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 5-chlorobenzoxazolin-2-one.
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Chlorination: To the crude 5-chlorobenzoxazolin-2-one, add phosphorus oxychloride (POCl3). Heat the mixture to reflux for 4-6 hours. Alternative protocols using thionyl chloride are also effective.[11]
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a saturated NaHCO3 solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure 2,5-dichlorobenzoxazole.
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Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
This final step involves the C-N bond formation between the synthesized electrophile and 1-methyl-1,4-diazepane. The secondary amine of the diazepane acts as the nucleophile, selectively displacing the highly activated chlorine atom at the C2 position of the benzoxazole ring. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
Protocol 2: Synthesis of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
-
Materials & Reagents:
-
2,5-Dichlorobenzoxazole (1.0 eq)
-
1-methyl-1,4-diazepane (1.1 eq)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichlorobenzoxazole in anhydrous acetonitrile.
-
Add potassium carbonate and 1-methyl-1,4-diazepane to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF (if used).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a dichloromethane/methanol gradient) or by recrystallization to obtain the final product as a pure solid.
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Part 3: Structural Elucidation and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.
Caption: Recommended analytical workflow for product validation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is the primary technique for assessing purity and confirming the molecular weight. [12][13][14][15]
-
Purity Analysis (HPLC): A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid to aid ionization. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).
-
Mass Verification (MS): Using electrospray ionization in positive mode (ESI+), the protonated molecular ion [M+H]⁺ is expected. The presence of a single chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework. [16][17][18][19]
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the benzoxazole ring, the complex, diastereotopic protons of the diazepane ring, and a sharp singlet for the N-methyl group.
-
¹³C NMR: The spectrum will confirm the total number of unique carbon atoms in the molecule. Key diagnostic signals include the C2 carbon of the benzoxazole ring (typically >160 ppm) and the carbons bearing chlorine and nitrogen atoms.
Predicted Analytical Data
The following table summarizes the expected characterization data for the title compound.
| Analysis Technique | Parameter | Predicted Result |
| Molecular Formula | - | C₁₃H₁₆ClN₃O |
| Molecular Weight | - | 265.74 g/mol |
| LC-MS (ESI+) | [M+H]⁺ | m/z 266.1 (A) and 268.1 (A+2) in a ~3:1 ratio |
| ¹H NMR (400 MHz) | Aromatic Protons | 3H, complex pattern (~δ 7.0-7.5 ppm) |
| Diazepane Protons | 9H, complex multiplets (~δ 2.5-4.0 ppm) | |
| N-Methyl Protons | 3H, singlet (~δ 2.3-2.5 ppm) | |
| ¹³C NMR (100 MHz) | Benzoxazole C2 | ~δ 162-165 ppm |
| Aromatic Carbons | 6 signals in the aromatic region (~δ 110-150 ppm) | |
| Aliphatic Carbons | 5 signals in the aliphatic region (~δ 30-60 ppm) | |
| FT-IR | Key Stretches (cm⁻¹) | ~1640 (C=N), ~1580 (C=C, aromatic), ~1050 (C-Cl) |
Conclusion and Outlook
This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole . By following the proposed two-step synthesis involving the preparation of a 2,5-dichlorobenzoxazole intermediate and subsequent nucleophilic aromatic substitution, researchers can reliably access this molecule. The detailed analytical protocols ensure that the final compound's structure and purity can be rigorously validated. The strategic combination of the benzoxazole and diazepane scaffolds makes this compound and its analogues promising candidates for further investigation in various drug discovery programs, particularly in areas targeting the central nervous system or infectious diseases.
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